molecular formula C15H20BNO2 B1463728 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 912332-45-7

6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B1463728
CAS No.: 912332-45-7
M. Wt: 257.14 g/mol
InChI Key: DJFGVVLVJWDLJI-UHFFFAOYSA-N
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Description

6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a useful research compound. Its molecular formula is C15H20BNO2 and its molecular weight is 257.14 g/mol. The purity is usually 95%.
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Biological Activity

6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a compound of interest due to its unique structural properties and potential biological activities. This article reviews available literature regarding its biological activity, including antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C_{14}H_{21}BNO_3
  • Molecular Weight : 257.14 g/mol
  • CAS Number : 610768-32-6
  • Purity : >98% (GC)

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Recent studies have indicated that compounds containing boron can exhibit significant antimicrobial properties. The presence of the dioxaborolane moiety in this compound suggests potential effectiveness against resistant bacterial strains. For instance:

  • Study Findings : A study demonstrated that benzoxaborole derivatives showed activity against Gram-positive bacteria due to their ability to disrupt cell wall synthesis .

Interaction with Biological Targets

The compound's structure allows for interaction with various biological targets:

  • Protein Inhibition : Research has shown that similar compounds can inhibit protein-protein interactions critical for cell cycle regulation. For example, inhibitors targeting Aurora A kinase have demonstrated efficacy in preclinical models .

Case Studies

Several case studies highlight the application of this compound in drug development:

  • Antimicrobial Resistance : A study focused on the use of boron-containing compounds to combat antimicrobial-resistant bacteria. The results indicated that modifications to the dioxaborolane structure could enhance antibacterial activity .
  • Cancer Research : Investigations into the inhibition of protein interactions involved in cancer progression have shown promising results with similar indole derivatives .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria; potential for resistance issues
Protein InhibitionInhibits Aurora A kinase interactions; potential anticancer applications
Structure ActivityModifications enhance biological activity; structure-activity relationship explored

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. The presence of the dioxaborolane moiety enhances its reactivity and selectivity in biological systems.

Case Studies

  • Anticancer Activity : Research has indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro by interfering with cellular signaling pathways .
  • Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole serves as a versatile building block in organic synthesis.

Applications in Synthesis

  • Cross-Coupling Reactions : The compound can be utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
  • Functionalization of Aromatic Compounds : Its ability to participate in various functionalization reactions allows for the modification of aromatic systems, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Material Science

The unique properties of this compound also extend to material science.

Polymer Chemistry

  • Boron-Doped Polymers : Research indicates that incorporating boron compounds like this compound into polymer matrices can improve thermal stability and mechanical properties. Such materials are being explored for applications in electronics and coatings .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibits tumor growth; affects signaling pathways
Neuroprotective agentsProtects against oxidative stress
Organic SynthesisCross-coupling reactionsForms carbon-carbon bonds effectively
Functionalization of aromatic compoundsModifies aromatic systems for drug synthesis
Material ScienceBoron-doped polymersEnhances thermal stability and mechanical properties

Properties

IUPAC Name

6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-6-7-11-9-13(17-12(11)8-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFGVVLVJWDLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681930
Record name 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912332-45-7
Record name 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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